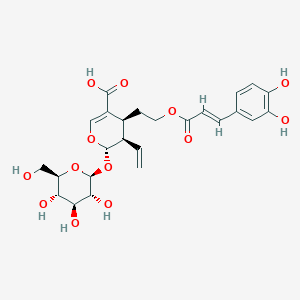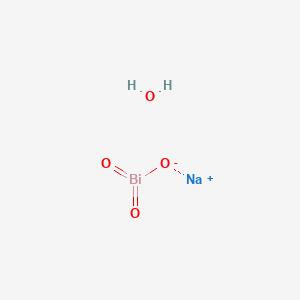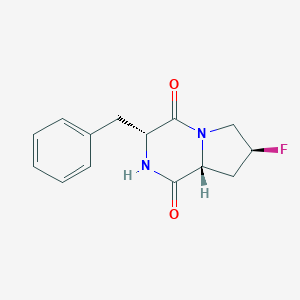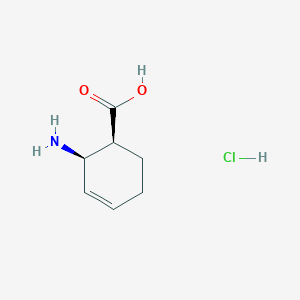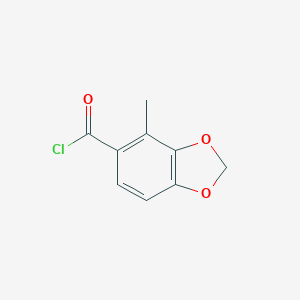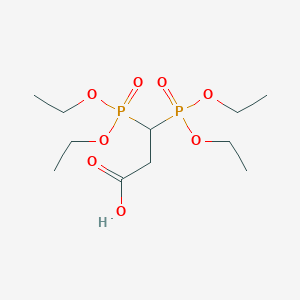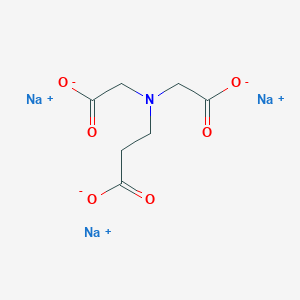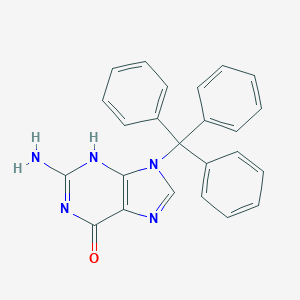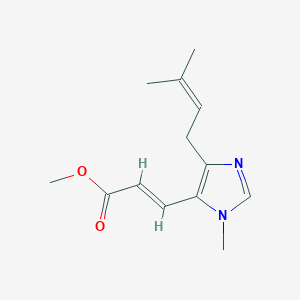
Visoltricin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Visoltricin is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields of research. It is a natural product that is isolated from the fermentation broth of Streptomyces sp. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of Visoltricin is not fully understood. However, it has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to inhibit the activation of nuclear factor-kappa B, which is a transcription factor that plays a key role in the regulation of the immune response.
Efectos Bioquímicos Y Fisiológicos
Visoltricin has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been found to inhibit the replication of viruses, such as hepatitis B virus and human immunodeficiency virus. In addition, Visoltricin has been found to inhibit the production of reactive oxygen species, which are known to play a role in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Visoltricin in lab experiments is that it is a natural product, which makes it less toxic than synthetic compounds. It is also readily available and relatively easy to synthesize. However, one of the limitations of using Visoltricin in lab experiments is that it is a complex compound, which makes it difficult to study its mechanism of action.
Direcciones Futuras
There are several future directions that can be explored in the research of Visoltricin. One potential direction is to study its potential in the treatment of viral infections, such as hepatitis B virus and human immunodeficiency virus. Another potential direction is to study its potential in the treatment of inflammatory diseases, such as rheumatoid arthritis. In addition, further studies can be conducted to elucidate the mechanism of action of Visoltricin and to identify potential targets for drug development.
Conclusion:
In conclusion, Visoltricin is a natural product that has gained significant attention in the scientific community due to its potential in various fields of research. It exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. While there is still much to be learned about its mechanism of action, Visoltricin holds great promise as a potential therapeutic agent for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Visoltricin has been extensively studied for its potential in various fields of research. It has been found to exhibit anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been found to exhibit anti-tumor properties, making it a potential candidate for the development of anti-cancer drugs. In addition, Visoltricin has been found to exhibit anti-viral properties, making it a potential candidate for the development of anti-viral drugs.
Propiedades
Número CAS |
139874-44-5 |
|---|---|
Nombre del producto |
Visoltricin |
Fórmula molecular |
C13H18N2O2 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
methyl (E)-3-[3-methyl-5-(3-methylbut-2-enyl)imidazol-4-yl]prop-2-enoate |
InChI |
InChI=1S/C13H18N2O2/c1-10(2)5-6-11-12(15(3)9-14-11)7-8-13(16)17-4/h5,7-9H,6H2,1-4H3/b8-7+ |
Clave InChI |
LFPQYOYKAPGCGM-BQYQJAHWSA-N |
SMILES isomérico |
CC(=CCC1=C(N(C=N1)C)/C=C/C(=O)OC)C |
SMILES |
CC(=CCC1=C(N(C=N1)C)C=CC(=O)OC)C |
SMILES canónico |
CC(=CCC1=C(N(C=N1)C)C=CC(=O)OC)C |
Sinónimos |
3-(1-methyl-4-(3-methyl-2-butenyl)imidazol-5-yl)-2-propenoic acid methyl ester visoltricin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



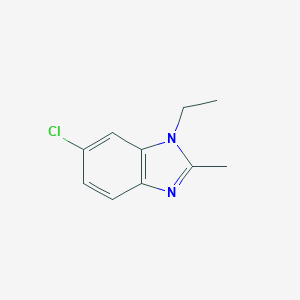
![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)
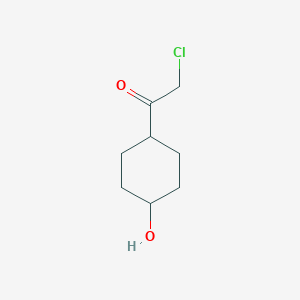
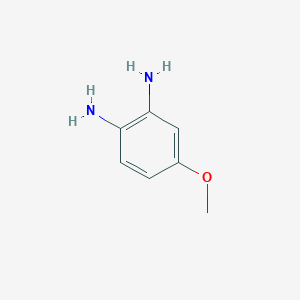
![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B141618.png)
